

N-Bromoacetamide: A Comprehensive Technical Guide to Safety, Handling, and Experimental Applications

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Compound of Interest

Compound Name: *N*-Bromoacetamide

Cat. No.: B1212595

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromoacetamide (NBA) is a reactive chemical compound widely utilized in both synthetic organic chemistry and biochemical research. Its utility stems from its function as a brominating agent and a protein-modifying reagent. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and detailed experimental contexts for **N-Bromoacetamide**, tailored for professionals in research and drug development.

Safety Data Sheet (MSDS) Overview

The following tables summarize the critical safety and physical property data for **N-Bromoacetamide**. It is imperative to consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	79-15-2	[1]
Molecular Formula	C ₂ H ₄ BrNO	[1]
Molecular Weight	137.97 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	102-105 °C	[1]
Solubility	Soluble in water	
Stability	Light, heat, and moisture sensitive. Decomposes at elevated temperatures.	

Table 2: Hazard Identification and Classification

Hazard Class	GHS Classification	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 4	Warning	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 1B	Danger	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	Category 1	Danger	H318: Causes serious eye damage
Acute Toxicity, Inhalation	Not Classified	-	-
Specific target organ toxicity	Category 3	Warning	H335: May cause respiratory irritation

Handling and Safety Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **N-Bromoacetamide**.

Engineering Controls

- Ventilation: Always handle **N-Bromoacetamide** in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

- Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against dust particles and chemical splashes.
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
- Respiratory Protection: If the engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and acid gases should be worn.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. It should be protected from light and moisture. Some suppliers recommend storage in a freezer.
- Disposal: Dispose of **N-Bromoacetamide** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures

- **Inhalation:** Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- **Skin Contact:** Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols and Applications

N-Bromoacetamide's reactivity makes it a valuable tool in several research applications.

Protein Modification: Removal of Ion Channel Inactivation

N-Bromoacetamide is a well-established reagent for the irreversible removal of fast inactivation in both voltage-gated sodium (Na^+) and potassium (K^+) channels. This property allows researchers to study the activation kinetics and other biophysical properties of these channels in isolation.

Experimental Context:

The typical experimental setup involves patch-clamp electrophysiology on excised membrane patches from cells expressing the ion channel of interest.

Methodology Outline:

- **Cell Culture and Preparation:** Culture cells expressing the target ion channel (e.g., rat myotubes for sodium channels, GH3 cells for potassium channels) on coverslips suitable for microscopy and electrophysiology.
- **Pipette and Solution Preparation:**

- Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the current of interest. For example, to study inward sodium currents, the external solution would contain Na^+ , while the internal solution might contain CsF to block outward K^+ currents.
- Prepare a stock solution of **N-Bromoacetamide** in an appropriate solvent (e.g., the intracellular solution). The final working concentration typically ranges from 0.3 to 1 mM.
- Electrophysiological Recording:
 - Form a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.
 - Excise the membrane patch into the "inside-out" configuration, exposing the cytoplasmic face of the membrane to the bath solution.
 - Record baseline channel activity using a voltage-clamp protocol. For example, to study sodium channel inactivation, a depolarizing voltage step from a negative holding potential (e.g., -100 mV) to a test potential (e.g., -40 mV) is applied.
- Application of **N-Bromoacetamide**:
 - Perfuse the excised patch with the **N-Bromoacetamide**-containing solution. The application is to the cytoplasmic face of the membrane.
 - The removal of inactivation is typically rapid and irreversible. Monitor the channel activity during and after application. The characteristic effect is the prolongation of the open-channel lifetime.
- Data Analysis:
 - Analyze the single-channel or macroscopic currents before and after **N-Bromoacetamide** treatment to quantify the changes in inactivation kinetics.

Protein Modification: Cysteine Labeling

The electrophilic nature of the bromine atom in **N-Bromoacetamide** allows it to react with nucleophilic amino acid residues, particularly the thiol group of cysteine. This reaction can be used to label proteins for various applications, though it's important to note that **N-**

bromoacetamide is less specific than reagents like maleimides or iodoacetamides and can also react with other residues such as tryptophan, histidine, and methionine.

Methodology Outline:

- Protein Preparation:
 - Purify the protein of interest. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
 - Remove the reducing agent by dialysis or using a desalting column to prevent it from reacting with **N-Bromoacetamide**.
- Labeling Reaction:
 - Dissolve the protein in a suitable buffer (e.g., phosphate or TRIS buffer) at a pH between 7 and 8.5.
 - Prepare a fresh stock solution of **N-Bromoacetamide** in an appropriate solvent (e.g., DMSO or DMF).
 - Add the **N-Bromoacetamide** stock solution to the protein solution. A molar excess of **N-Bromoacetamide** over the protein is typically used, but the optimal ratio should be determined empirically to maximize labeling of the target site while minimizing non-specific modifications.
 - Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 30 minutes to 2 hours). The reaction should be performed in the dark to minimize light-induced degradation of the reagent.
- Quenching and Purification:
 - Quench the reaction by adding a small molecule thiol, such as DTT or β -mercaptoethanol, to consume any unreacted **N-Bromoacetamide**.

- Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.
- Analysis:
 - Confirm the successful labeling and determine the extent of modification using techniques such as mass spectrometry (to detect the mass shift corresponding to the acetamide adduct) or by functional assays if the label introduces a detectable change.

Organic Synthesis: Bromination of Alkenes

N-Bromoacetamide is an effective reagent for the bromination of alkenes, leading to the formation of various bromo-organic compounds.

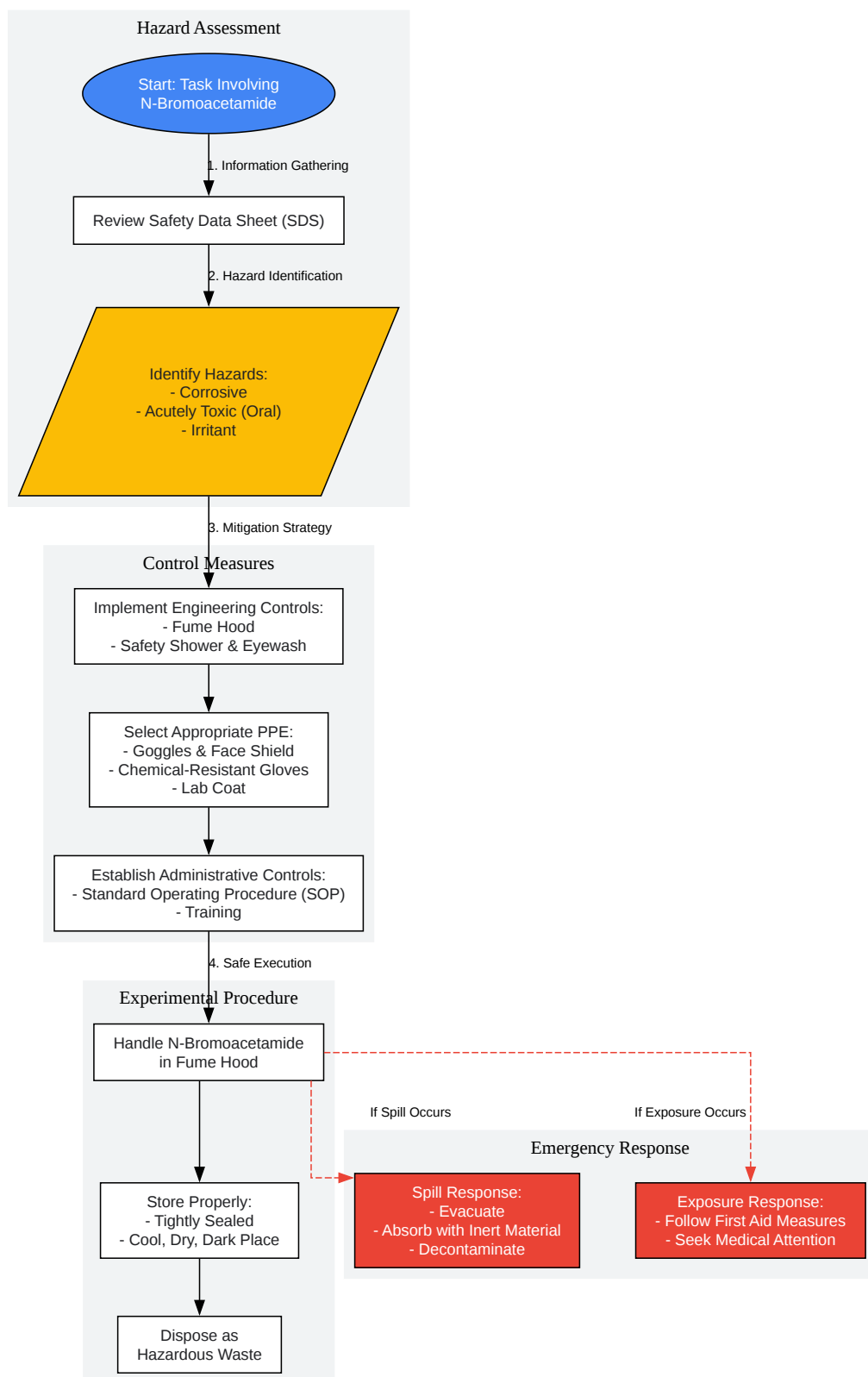
Methodology Outline:

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene in a suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid).
 - Cool the solution in an ice bath.
- Addition of **N-Bromoacetamide**:
 - Slowly add **N-Bromoacetamide** portion-wise to the cooled alkene solution with continuous stirring. The reaction is often exothermic, so maintaining a low temperature is crucial.
- Reaction Monitoring:
 - Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, quench any remaining **N-Bromoacetamide** by adding a reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite).

- Perform an aqueous work-up to remove water-soluble byproducts. This typically involves washing the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and concentrate the organic solvent under reduced pressure.
- Purification:
 - Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired bromo-organic compound.

Visualizations

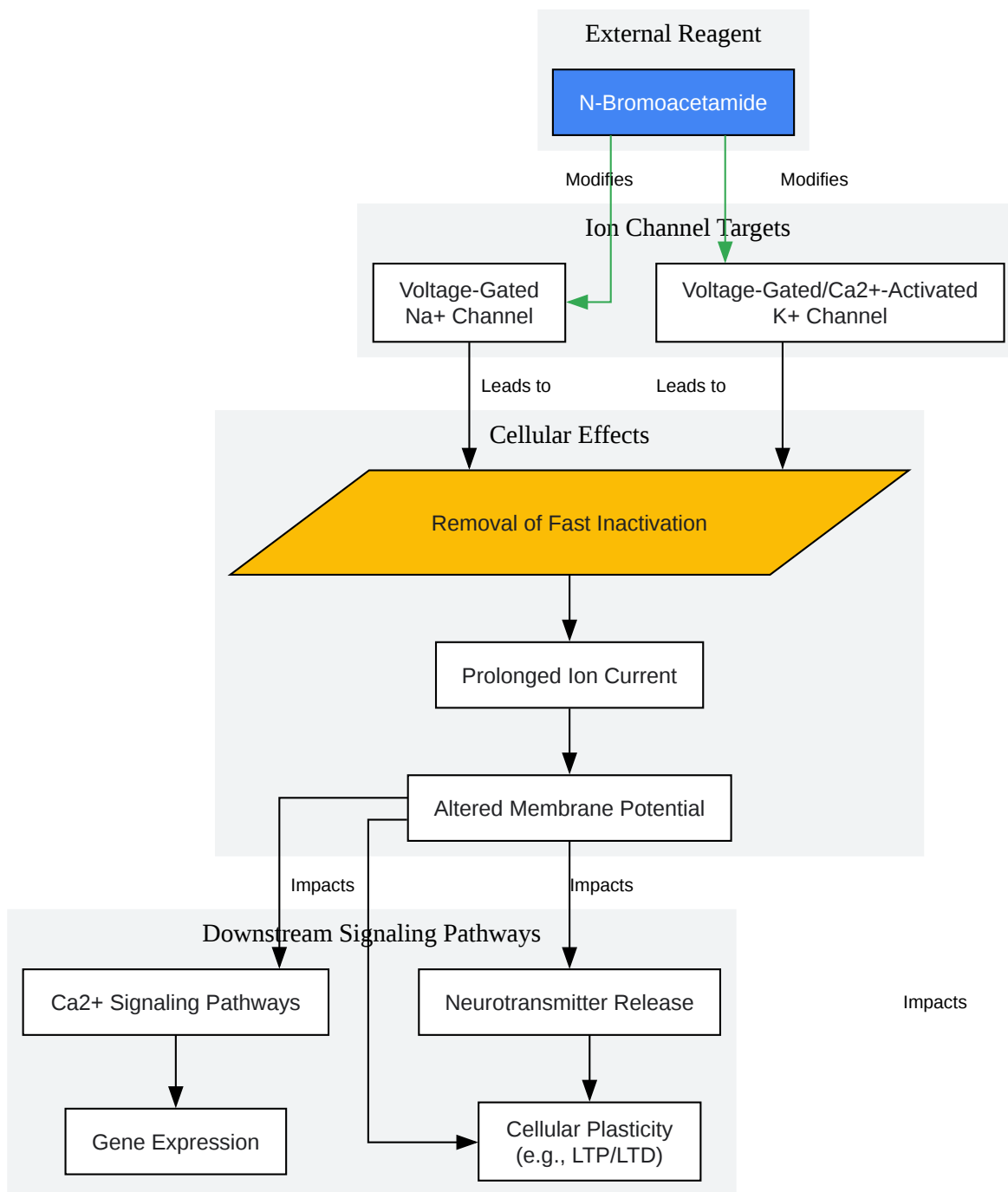
Hazard Mitigation Workflow



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Caption: Workflow for the safe handling and mitigation of hazards associated with **N-Bromoacetamide**.

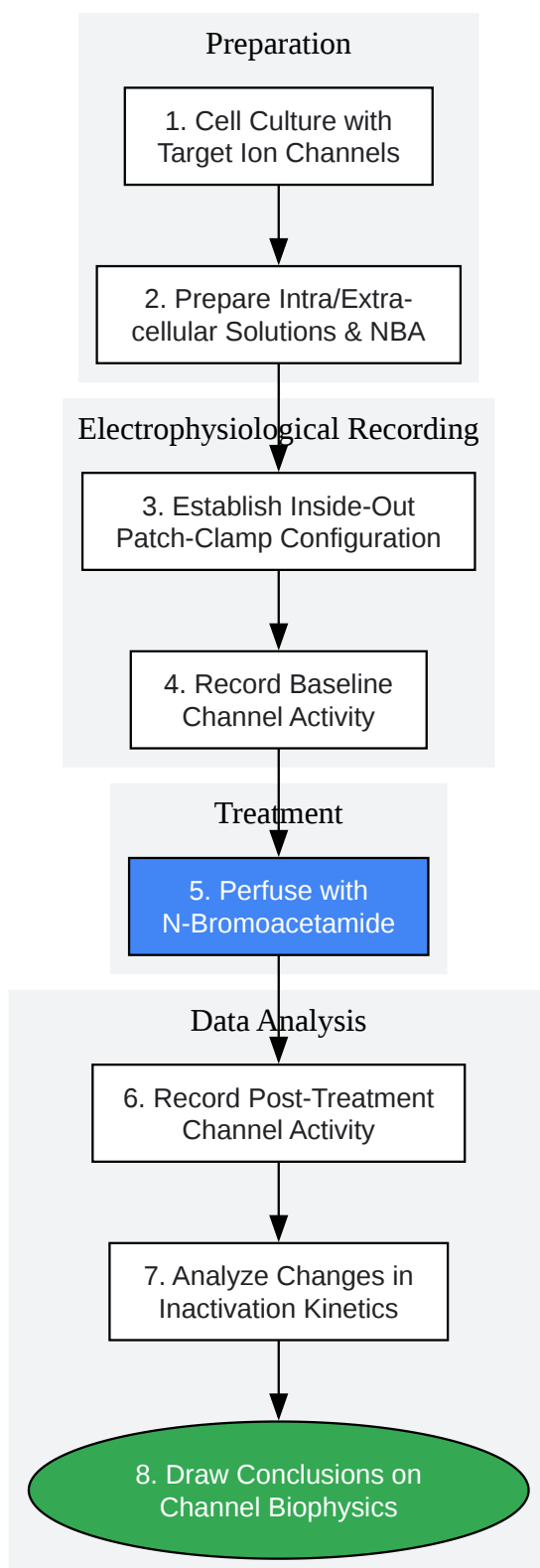
Signaling Pathway Modulation by Ion Channel Modification



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Caption: Logical relationship of **N-Bromoacetamide**'s effect on ion channels and downstream signaling.

Experimental Workflow: Ion Channel Modification Study



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Caption: A typical experimental workflow for studying ion channel modification by **N-Bromoacetamide**.

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References

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